molecular formula C14H10Cl2N2O3 B13379891 2,4-dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide

2,4-dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide

Cat. No.: B13379891
M. Wt: 325.1 g/mol
InChI Key: MCCIKTDFOOHMEY-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.1468 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and a benzohydrazide moiety. It has been studied for various applications in scientific research due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 2,3-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide is unique due to its specific combination of chlorine and hydroxyl substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10Cl2N2O3/c15-9-4-5-10(11(16)6-9)14(21)18-17-7-8-2-1-3-12(19)13(8)20/h1-7,19-20H,(H,18,21)/b17-7+

InChI Key

MCCIKTDFOOHMEY-REZTVBANSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.